2-Anilinonicotinic acid

Description

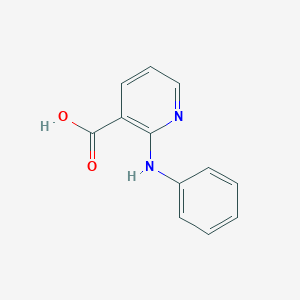

Structure

3D Structure

Properties

IUPAC Name |

2-anilinopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMMTMQODCACRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363232 | |

| Record name | 2-Anilinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16344-24-4 | |

| Record name | 2-Anilinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Anilinonicotinic acid structural isomers and properties

An In-Depth Technical Guide to the Structural Isomers of Anilinonicotinic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Anilinonicotinic acids, structural analogs of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), represent a compelling scaffold for medicinal chemistry. As isomers of N-phenylanthranilic acid, their properties are significantly influenced by the position of the anilino-substituent on the pyridine ring. This technical guide provides a comprehensive overview of the structural isomers of 2-anilinonicotinic acid, covering their synthesis, physicochemical properties, and known biological activities. By drawing parallels with structurally related drugs such as Clonixin and Niflumic Acid, this document elucidates their potential mechanism of action as cyclooxygenase (COX) inhibitors. Detailed experimental protocols, comparative data tables, and pathway diagrams are provided to serve as a foundational resource for researchers in drug discovery and development.

Introduction

Nicotinic acid, or vitamin B3, is a fundamental pyridinemonocarboxylic acid with diverse biological roles.[1][2] Its derivatives are of paramount importance in pharmaceutical research.[3] The introduction of a phenylamino (anilino) group to the nicotinic acid core creates a class of compounds known as anilinonicotinic acids. These molecules are structurally analogous to fenamic acids (N-arylanthranilic acids) and include established drugs like Niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}-3-pyridinecarboxylic acid) and Clonixin (2-(3-chloro-2-methylanilino)nicotinic acid).[4][5] These drugs are known for their analgesic, antipyretic, and anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

The constitutional isomerism of anilinonicotinic acid, defined by the attachment point of the anilino group to the pyridine ring (positions 2, 4, 5, or 6, as position 3 is occupied by the carboxylic acid), significantly alters the molecule's electronic and steric properties.[9] These alterations are expected to have a profound impact on the compound's physicochemical characteristics, pharmacokinetics, and pharmacodynamics. This guide explores these differences, providing a detailed comparison of the known isomers to aid in structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Structural Isomers of Anilinonicotinic Acid

The core structure of nicotinic acid offers five potential positions for substitution. With the carboxyl group defining position 3, the anilino moiety can be placed at positions 2, 4, 5, or 6, giving rise to four primary structural isomers.

Caption: Isomers of Anilinonicotinic Acid.

Physicochemical Properties

Table 1: Physicochemical Data of Anilinonicotinic Acid Isomers and Related Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) |

| This compound | C₁₂H₁₀N₂O₂ | 214.22 | Data not available | Data not available |

| 4-Anilinonicotinic Acid | C₁₂H₁₀N₂O₂ | 214.22 | Data not available | Data not available |

| 5-Anilinonicotinic Acid | C₁₂H₁₀N₂O₂ | 214.22 | Data not available | Data not available |

| 6-Anilinonicotinic Acid | C₁₂H₁₀N₂O₂ | 214.22 | Data not available | Data not available |

| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 298-300 (dec.) | Data not available |

| 4-Aminonicotinic Acid[8] | C₆H₆N₂O₂ | 138.12 | >300 | Data not available |

| 5-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 225-227 | Data not available |

| 6-Aminonicotinic Acid[6][10] | C₆H₆N₂O₂ | 138.12 | >300 | 2.86 ± 0.10 |

| Niflumic Acid[11] | C₁₃H₉F₃N₂O₂ | 282.22 | 204 | Data not available |

| Clonixin[5] | C₁₃H₁₁ClN₂O₂ | 262.69 | Data not available | Data not available |

Note: Data for aminonicotinic acid precursors are provided for reference. "Data not available" indicates a lack of readily accessible experimental values in public literature.

Synthesis and Experimental Protocols

The synthesis of anilinonicotinic acids is typically achieved via cross-coupling reactions, where an aminopyridine derivative is coupled with an aryl halide or vice-versa. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation : This classic method involves the copper-catalyzed coupling of an aryl halide with an amine.[12] Traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper, but modern protocols have been developed with soluble copper catalysts and ligands that allow for milder conditions.[13][14]

-

Buchwald-Hartwig Amination : A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction is known for its milder conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[15][16]

Caption: General Synthesis Workflow for Anilinonicotinic Acids.

Detailed Experimental Protocol: Catalyst and Solvent-Free Synthesis of this compound Derivatives

This protocol is adapted from a reported environmentally friendly procedure for the synthesis of this compound derivatives.[17]

Materials:

-

2-Chloronicotinic acid

-

Substituted or unsubstituted primary aromatic amine (e.g., aniline)

-

Mortar and pestle

-

Heating apparatus (e.g., oil bath or heating mantle)

-

Reaction vessel (e.g., round-bottom flask)

Procedure:

-

Reactant Preparation: In a mortar, combine 2-chloronicotinic acid (1 equivalent) and the selected primary aromatic amine (1.1 equivalents).

-

Grinding: Thoroughly grind the mixture using a pestle for 5-10 minutes at room temperature. The mixture will typically become a paste or a semi-solid.

-

Reaction: Transfer the mixture to a reaction vessel. Heat the mixture to 120-130 °C with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 15 to 120 minutes depending on the specific amine used.[17]

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Purification: The resulting solid product is triturated with a suitable solvent (e.g., diethyl ether or an ethanol/water mixture) to remove any unreacted starting materials. The solid is then collected by filtration, washed, and dried.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), Mass Spectrometry, and Melting Point analysis.

Biological Activity and Potential Mechanism of Action

Direct comparative studies on the biological activity of all anilinonicotinic acid isomers are limited. However, the well-documented pharmacology of the this compound derivatives, Niflumic Acid and Clonixin, provides a strong basis for predicting their mechanism of action. These compounds are established NSAIDs that function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][11]

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂, the precursor to various prostaglandins and thromboxanes. These eicosanoids are key mediators of inflammation, pain, and fever. By blocking this pathway, anilinonicotinic acids can exert potent anti-inflammatory and analgesic effects.

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.

Structure-Activity Relationship (SAR)

The therapeutic utility and side-effect profile of NSAIDs are often dependent on their relative selectivity for COX-1 versus COX-2.

-

COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. Inhibition of COX-1 is associated with gastrointestinal side effects.

-

COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal toxicity associated with non-selective NSAIDs.

The position of the anilino group on the nicotinic acid ring is critical for how the molecule fits into the active sites of the COX isoforms. It is hypothesized that variations in this position will modulate COX-1/COX-2 selectivity and overall potency. For instance, the conformation of Niflumic Acid is known to be non-planar, with a significant twist between the pyridine and phenyl rings, which is crucial for its activity.[4] Similar conformational constraints imposed by the substitution pattern in other isomers will likely dictate their biological profiles. Further research, including molecular docking and enzymatic assays for each isomer, is required to establish a clear SAR.

Table 2: Biological Activity of Representative this compound Derivatives

| Compound | Target | Activity Metric | Value | Reference |

| Niflumic Acid | Cyclooxygenase-2 (COX-2) | Inhibitor | - | [8] |

| Ca²⁺-activated Cl⁻ channels | IC₅₀ | 17 µM | [8] | |

| T-type calcium channels | Blocker | - | [11] | |

| Clonixin | Prostaglandin-endoperoxide synthase (COX) | Inhibitor | - | [6] |

| Lipoxygenase | Inhibitor | - | [6] |

Note: This table presents data for well-studied derivatives to illustrate the potential biological activities of the anilinonicotinic acid scaffold.

Conclusion

The structural isomers of this compound represent a promising yet underexplored area of medicinal chemistry. Based on the established pharmacology of related compounds, these isomers are strong candidates for development as anti-inflammatory and analgesic agents acting through COX inhibition. This guide has consolidated the available information on their structure, synthesis, and potential biological activity. However, significant gaps exist in the experimental data, particularly concerning the direct comparison of physicochemical properties and biological activities across the full series of isomers (2-, 4-, 5-, and 6-anilinonicotinic acid). Future research should focus on the systematic synthesis and evaluation of these compounds to establish a clear structure-activity relationship. Such studies will be invaluable for guiding the rational design of new, safer, and more effective NSAIDs based on the anilinonicotinic acid scaffold.

References

- 1. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. 6-Aminonicotinic acid CAS#: 3167-49-5 [m.chemicalbook.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. 4-Aminonicotinic acid | C6H6N2O2 | CID 319979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Ullmann coupling-An overview - operachem [operachem.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

Synthesis of 2-Anilinonicotinic Acid via Ullmann Condensation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-anilinonicotinic acid, a key intermediate in the preparation of various biologically active molecules, via the Ullmann condensation reaction. This document details the underlying reaction mechanism, presents optimized experimental protocols, and summarizes quantitative data to facilitate practical application in a laboratory setting.

Introduction to the Ullmann Condensation

The Ullmann condensation is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds, specifically in the synthesis of arylamines.[1] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[1][2] Traditional Ullmann conditions are often harsh, requiring high-boiling polar solvents and stoichiometric amounts of copper.[1] However, modern advancements have led to the development of milder and more efficient protocols, including ligand-assisted catalysis and, in some cases, catalyst- and solvent-free conditions.[3]

The synthesis of this compound from 2-chloronicotinic acid and aniline is a classic example of an Ullmann-type reaction, which has been optimized to improve yields and environmental compatibility.[3][4] This guide will explore both traditional solvent-based methods and more recent solvent-free approaches.

Reaction Mechanism and Catalysis

The generally accepted mechanism for the copper-catalyzed Ullmann condensation involves a Cu(I) species as the active catalyst.[2] The catalytic cycle is believed to proceed through the following key steps:

-

Formation of a Copper-Amide Complex: The amine reactant coordinates with the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.

Interestingly, studies on the synthesis of this compound derivatives have shown that the reaction can proceed efficiently, and in some cases with higher yields, in the absence of a copper catalyst, particularly under solvent-free conditions or in non-polar solvents like xylene.[3][4] This suggests that under certain conditions, a direct nucleophilic aromatic substitution mechanism may be operative, which is facilitated by the electronic properties of the starting materials.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of this compound and its derivatives, highlighting the effects of different reaction conditions on yield and reaction time.

Table 1: Effect of Solvents on the Synthesis of this compound Derivatives [4]

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Xylene | 140-150 | 24 | 53-87 |

| n-Amyl Alcohol | 140-150 | 24 | Lower than xylene |

| DMF | 140-150 | 24 | No reaction |

| DMSO | 140-150 | 24 | No reaction |

| Pyridine | 140-150 | 24 | No reaction |

Table 2: Effect of Copper Catalyst on the Synthesis of this compound Derivatives in Xylene [4]

| Substituent on Aniline | With Copper Catalyst (Yield %) | Without Copper Catalyst (Yield %) |

| Unsubstituted | Good | Significantly Increased |

| 2-methoxy | Very Low | Significantly Increased |

| 2-nitro | Very Low | Significantly Increased |

| 2-cyano | Good | Significantly Increased |

| 2-carbomethoxy | Very Low | Significantly Increased |

| 3,4-dimethoxy | Very Low | Significantly Increased |

Table 3: Solvent-Free Synthesis of this compound Derivatives [3]

| Substituent on Aniline | Temperature (°C) | Reaction Time (min) | Yield (%) |

| Unsubstituted | 120 | 15-120 | Good to Excellent |

| Electron-donating | 120 | 15-120 | Higher Yields |

| Electron-withdrawing | 120 | 15-120 | Lower Yields |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Solvent-Based Synthesis in Xylene (Catalyst-Free)

This protocol is adapted from the optimized conditions reported for the synthesis of this compound derivatives.[4]

Materials:

-

2-chloronicotinic acid

-

Aniline

-

Xylene

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Activated charcoal

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1 equivalent) and aniline (1.1 equivalents).

-

Add a sufficient volume of xylene to ensure the reactants are soluble upon heating (a larger volume of solvent generally improves the yield).[4]

-

Heat the reaction mixture to reflux (approximately 140-150°C) and maintain for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the xylene.

-

Filter the crude product and wash with a small amount of cold xylene.

-

To purify, dissolve the crude product in a minimum amount of hot water containing a small amount of NaOH.

-

Treat the hot solution with activated charcoal to remove colored impurities and filter through celite.

-

Acidify the filtrate with concentrated HCl to precipitate the this compound.

-

Filter the purified product, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture for higher purity.

Protocol 2: Solvent- and Catalyst-Free Synthesis

This environmentally friendly protocol is based on the method developed for the synthesis of this compound derivatives.[3]

Materials:

-

2-chloronicotinic acid

-

Aniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Activated charcoal

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, thoroughly mix 2-chloronicotinic acid (1 equivalent) and aniline (2 equivalents).

-

Heat the mixture at 120°C for 15-120 minutes, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The purification process is similar to the solvent-based method:

-

Dissolve the crude product in a dilute aqueous NaOH solution.

-

Wash with an organic solvent (e.g., dichloromethane) to remove excess aniline.

-

Treat the aqueous layer with activated charcoal and filter.

-

Acidify the aqueous layer with HCl to precipitate the product.

-

Filter, wash with cold water, and dry.

-

-

Recrystallize from ethanol or an ethanol-water mixture for high-purity this compound.

Visualizations

Reaction Mechanism and Experimental Workflow

Caption: General mechanism and workflow for this compound synthesis.

Proposed Biological Activity: COX Inhibition

This compound is a precursor to niflumic acid, a known nonsteroidal anti-inflammatory drug (NSAID).[3][7] The proposed mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: Inhibition of prostaglandin synthesis via COX enzyme blockade.

Conclusion

The synthesis of this compound via the Ullmann condensation offers a reliable route to this important chemical intermediate. This guide has detailed both traditional solvent-based and modern solvent-free protocols, providing researchers with flexible and efficient options for its preparation. The quantitative data and experimental procedures herein serve as a valuable resource for laboratory synthesis, while the mechanistic and biological context provides a broader understanding of the chemistry and potential applications of this compound and its derivatives. The move towards catalyst- and solvent-free conditions represents a significant step forward in developing more sustainable chemical syntheses.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon [frontiersin.org]

A Comprehensive Technical Guide to the Biological Activities of 2-Anilinonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-anilinonicotinic acid represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin, these compounds have been extensively explored for their therapeutic potential.[1][2] This technical guide provides an in-depth overview of the primary biological activities of this compound derivatives, including their anti-inflammatory, analgesic, antimicrobial, and antitumor effects. It details the underlying mechanisms of action, summarizes key quantitative data from various studies, outlines common experimental protocols, and visualizes critical pathways and workflows to support further research and development in this field.

Core Biological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their diverse interactions with biological targets. The core activities investigated are anti-inflammatory, analgesic, antimicrobial, and antitumor properties.

Anti-inflammatory and Analgesic Activity

The most prominent biological activity of this compound derivatives is their anti-inflammatory effect, which is closely linked to their analgesic (pain-killing) properties.[3]

Mechanism of Action: COX Inhibition Similar to other NSAIDs, the primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] Many derivatives show selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Antimicrobial Activity

Several studies have demonstrated the potential of this compound derivatives as antimicrobial agents against a range of pathogenic microorganisms.

Mechanism of Action The exact antimicrobial mechanism is not as universally defined as COX inhibition. However, it is believed that these compounds may interfere with bacterial cellular processes. For some related nicotinic acid derivatives, cross-resistance with ciprofloxacin suggests a potential commonality in the mode of action, possibly involving DNA gyrase or topoisomerase IV inhibition.[5] Other proposed mechanisms for similar heterocyclic compounds include disruption of the bacterial cell membrane and inhibition of essential enzymes.[6]

Antitumor Activity

Certain derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.

Mechanism of Action The antitumor activity is often linked to the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Some 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, have shown high antiproliferative potency on leukemia cells.[7] This suggests that inhibition of specific kinases could be a primary mechanism for their antitumor effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the potency of different this compound derivatives.

Table 1: Anti-inflammatory and COX Inhibitory Activity

| Compound/Derivative | Assay | Target | IC50 Value (µM) | In Vivo Inhibition (%) | Reference |

| Flunixin Analog (Compound D) | Carrageenan-induced paw edema | Inflammation | - | 95.37 ± 4.45% (at 30 min) | [1] |

| Anilide Derivative 9 | In vitro COX Inhibition | COX-2 | 0.44 | - | [3] |

| Anilide Derivative 14 | In vitro COX Inhibition | COX-2 | 0.41 | - | [3] |

| Celecoxib (Reference) | In vitro COX Inhibition | COX-2 | <0.003 | - | [3] |

| Isonicotinate 5 | ROS Production Inhibition | ROS | 1.42 ± 0.1 µg/mL | 95.9% (at 25 µg/mL) | [8] |

| Ibuprofen (Reference) | ROS Production Inhibition | ROS | 11.2 ± 1.9 µg/mL | - | [8] |

Table 2: Antimicrobial Activity

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Acylhydrazone 13 | Staphylococcus epidermidis | 1.95 | 3.91 | [9] |

| Acylhydrazone 13 | Staphylococcus aureus (MRSA) | 7.81 | 15.62 | [9] |

| Acylhydrazone 5 | Gram-positive bacteria | 7.81 - 15.62 | 7.81 - 31.25 | [9] |

| 1,3,4-Oxadiazoline 25 | Bacillus subtilis | 7.81 | - | [9] |

| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus | 7.81 | - | [9] |

Table 3: Antitumor Activity

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

| Compound 6d | K563 (Leukemia) | Comparable to Dasatinib (<1 µM) | [7] |

| Compound 6d | MCF-7 (Breast Cancer) | 20.2 | [7] |

| Compound 6d | HT-29 (Colon Cancer) | 21.6 | [7] |

| Dasatinib (Reference) | K563, MCF-7, HT-29 | < 1.0 | [7] |

Experimental Protocols

This section details common methodologies for synthesizing and evaluating the biological activities of this compound derivatives.

General Synthesis: Ullman Condensation

A prevalent method for synthesizing the this compound core is the Ullman condensation reaction. More recently, environmentally friendly, solvent-free, and catalyst-free methods have been developed.[1][2]

-

Reactants : 2-chloronicotinic acid and a substituted aniline derivative.

-

Conditions : The reactants are heated together, often without a solvent or catalyst. In some protocols, a catalyst like boric acid may be used to improve yield and reaction time under solvent-free conditions.[2]

-

Procedure :

-

Equimolar amounts of 2-chloronicotinic acid and the desired aniline are mixed.

-

The mixture is heated (e.g., at 120 °C) for a specified time (15-120 minutes).

-

After cooling, the reaction mixture is treated with an aqueous solution (e.g., sodium carbonate) to precipitate the product.

-

The crude product is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure this compound derivative.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

-

Subjects : Wistar rats or Swiss albino mice.

-

Procedure :

-

Animals are divided into groups (control, reference drug, test compounds).

-

The initial paw volume of each animal is measured using a plethysmometer.

-

The test compounds, reference drug (e.g., Celecoxib), or vehicle are administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Antimicrobial Assay: Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials : 96-well microtiter plates, bacterial culture, Mueller-Hinton Broth (MHB), test compounds.

-

Procedure :

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Two-fold serial dilutions of the compound are prepared in MHB directly in the wells of a 96-well plate.

-

A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared and added to each well.

-

Positive (broth + inoculum) and negative (broth only) controls are included.

-

The plate is incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Silico Study: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (the derivative) to a biological target (e.g., COX-2 enzyme).[1][3]

-

Software : AutoDock, GOLD, Schrödinger Suite, etc.

-

Procedure :

-

Protein Preparation : The 3D structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation : The 2D structure of the this compound derivative is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

-

Docking Simulation : A "grid box" is defined around the active site of the protein. The software then systematically explores various conformations and orientations of the ligand within this active site.

-

Analysis : The results are scored based on binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site are analyzed.

-

Caption: General workflow for a molecular docking study.

Conclusion and Future Directions

This compound derivatives continue to be a fertile ground for drug discovery, demonstrating significant anti-inflammatory, analgesic, antimicrobial, and antitumor activities. The well-established mechanism of COX inhibition provides a solid foundation for designing novel anti-inflammatory agents with potentially improved selectivity and reduced side effects. The promising antimicrobial and antitumor data warrant further investigation into their mechanisms of action and structure-activity relationships. Future research should focus on optimizing lead compounds to enhance potency and selectivity, conducting comprehensive preclinical evaluations including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and exploring novel derivatives to broaden the therapeutic applications of this versatile chemical scaffold. The integration of computational methods like molecular docking will continue to be invaluable in accelerating the design and discovery of next-generation drugs based on the this compound core.

References

- 1. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Further exploration of antimicrobial ketodihydronicotinic acid derivatives by multiple parallel syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-Anilinonicotinic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-anilinonicotinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications as anti-inflammatory and anticancer agents. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.

Synthetic Strategies

The synthesis of this compound and its derivatives has evolved from traditional methods to more efficient and environmentally friendly approaches.

Traditional Synthesis: The Ullmann Condensation

Historically, the Ullmann condensation has been the primary method for synthesizing 2-anilinonicotinic acids. This reaction involves the copper-catalyzed coupling of a 2-halonicotinic acid with an aniline derivative. While effective, this method often requires harsh reaction conditions, stoichiometric amounts of copper, and can result in moderate yields.

Modern Synthetic Approaches: Greener Alternatives

In recent years, more sustainable synthetic routes have been developed. These include solvent-free and catalyst-free methods, which offer significant advantages in terms of operational simplicity, reduced environmental impact, and often improved yields. One such method involves the direct reaction of 2-chloronicotinic acid with various anilines at elevated temperatures without the need for a solvent or catalyst.[1] Another improved solvent-free protocol utilizes boric acid as a catalyst for the synthesis of flunixin and other 2-(arylamino)nicotinic acid derivatives, offering excellent yields and a straightforward workup.[2]

Biological Activities

Derivatives of this compound exhibit a broad spectrum of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity: COX Inhibition

A significant number of this compound derivatives function as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The well-known non-steroidal anti-inflammatory drugs (NSAIDs) niflumic acid, clonixin, and flunixin are all based on this scaffold. Research has focused on developing derivatives with selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to minimize gastrointestinal side effects associated with traditional NSAIDs.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives

| Compound | R1 | R2 | R3 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Niflumic Acid | H | H | CF₃ | 0.18 | 0.09 | 2.0 |

| Clonixin | H | Cl | CH₃ | 1.2 | 0.8 | 1.5 |

| Flunixin | CH₃ | H | CF₃ | 0.9 | 0.1 | 9.0 |

| Derivative 1 | Cl | H | H | >100 | 15.2 | >6.6 |

| Derivative 2 | OCH₃ | H | H | >100 | 8.5 | >11.8 |

| Derivative 3 | F | F | H | 5.6 | 0.3 | 18.7 |

Data compiled from various sources. IC₅₀ values can vary depending on the specific assay conditions.

Anticancer Activity

The this compound scaffold has also emerged as a promising template for the development of novel anticancer agents. Derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, often through mechanisms involving cell cycle arrest and induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Substitution Pattern | Cell Line | IC₅₀ (µM) |

| Derivative A | 4'-chloro | MCF-7 | 5.2 |

| Derivative B | 3',4'-dichloro | MCF-7 | 2.8 |

| Derivative C | 4'-methoxy | MCF-7 | 8.1 |

| Derivative D | 4'-chloro | HCT-116 | 7.5 |

| Derivative E | 3',4'-dichloro | HCT-116 | 4.1 |

| Derivative F | 4'-methoxy | HCT-116 | 10.3 |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and can vary based on experimental conditions.

Structure-Activity Relationships (SAR)

For Anti-inflammatory Activity

The anti-inflammatory potency and COX selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on both the aniline and nicotinic acid rings.

-

Substituents on the Aniline Ring: Electron-withdrawing groups, such as trifluoromethyl (CF₃) and halogens (Cl, F), on the aniline ring generally enhance anti-inflammatory activity. The position of these substituents is also crucial; for instance, in flunixin, the 2-methyl and 3-trifluoromethyl substitution pattern is key to its potency.

-

Substituents on the Nicotinic Acid Ring: Modifications to the carboxylic acid group, such as esterification or conversion to amides, can modulate the activity and pharmacokinetic properties of the compounds.

For Anticancer Activity

The anticancer activity of this class of compounds is also highly dependent on their substitution patterns.

-

Aniline Ring Substituents: The presence of halogen atoms, particularly chlorine, on the aniline ring often correlates with increased cytotoxic activity. For example, a 3',4'-dichloro substitution pattern has been shown to be more potent than a 4'-chloro substitution against both MCF-7 and HCT-116 cell lines.

-

Nicotinic Acid Moiety: Derivatization of the carboxylic acid group can lead to compounds with altered mechanisms of action and improved anticancer profiles.

Experimental Protocols

General Procedure for the Synthesis of 2-(Arylamino)nicotinic Acids (Solvent-Free)

A mixture of 2-chloronicotinic acid (1.0 mmol) and the appropriate aniline derivative (1.1 mmol) is heated at 120-140 °C for 1-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to remove any unreacted starting materials. The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-(arylamino)nicotinic acid derivative.

In Vitro COX Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, where the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored colorimetrically at 590 nm.

-

Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's instructions. Dissolve test compounds in DMSO to prepare stock solutions.

-

Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme solution to each well.

-

Inhibitor Addition: Add 10 µL of the test compound dilutions (in DMSO) to the wells. For the 100% activity control, add 10 µL of DMSO.

-

Pre-incubation: Incubate the plate for 15 minutes at 25 °C.

-

Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.

-

Incubation: Incubate the plate for 2 minutes at 25 °C.

-

Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Anticancer Activity (MTT Assay) Protocol

The cytotoxicity of the compounds against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

Mechanism of Anticancer Action: Cell Cycle Arrest

Several this compound derivatives exert their anticancer effects by inducing cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis and leading to apoptosis. This is often mediated through the modulation of key cell cycle regulatory proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic and Spectrometric Analysis of 2-Anilinonicotinic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-anilinonicotinic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate structural elucidation and characterization for research and development purposes.

Data Presentation

The following tables summarize the key quantitative data for this compound.

NMR Spectroscopic Data

Table 1: ¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.05 | s | 1H | - | -COOH |

| 9.85 | s | 1H | - | -NH- |

| 8.45 | dd | 1H | 4.8, 1.8 | H-6 |

| 8.20 | dd | 1H | 7.8, 1.8 | H-4 |

| 7.65 | d | 2H | 7.8 | H-2', H-6' |

| 7.40 | t | 2H | 7.8 | H-3', H-5' |

| 7.15 | t | 1H | 7.4 | H-4' |

| 6.90 | dd | 1H | 7.8, 4.8 | H-5 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | -COOH |

| 156.2 | C-2 |

| 152.8 | C-6 |

| 141.0 | C-1' |

| 140.5 | C-4 |

| 129.3 | C-3', C-5' |

| 123.8 | C-4' |

| 121.5 | C-2', C-6' |

| 117.2 | C-3 |

| 114.8 | C-5 |

Solvent: DMSO-d₆

IR Spectroscopy Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 | N-H Stretch | Amine (-NH-) |

| 3200-2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| 1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1610, 1580, 1490 | C=C Stretch | Aromatic Rings |

| 1250 | C-N Stretch | Aryl Amine |

| 750 | C-H Bending (out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 214.07 | 100 | [M]⁺ (Molecular Ion) |

| 197.07 | 45 | [M - OH]⁺ |

| 169.07 | 80 | [M - COOH]⁺ |

| 93.06 | 60 | [C₆H₅NH₂]⁺ (Aniline) |

| 77.04 | 30 | [C₆H₅]⁺ (Phenyl) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) was prepared in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks related to the spectroscopic analysis of this compound.

Caption: A generalized experimental workflow for spectroscopic analysis.

A Comprehensive Technical Guide to the Discovery and Synthesis of 2-Anilinonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 2-anilinonicotinic acid, a key structural motif in various biologically active compounds. This document details the evolution of its synthesis from classical methods to modern, environmentally benign approaches. It includes detailed experimental protocols, comparative quantitative data, and a visualization of its primary mechanism of action.

Discovery and History

The synthesis of this compound is historically rooted in the development of methods for the arylation of amines. While the precise first synthesis of this compound is not prominently documented, its discovery is a logical extension of the seminal work on the synthesis of its carbocyclic analog, N-phenylanthranilic acid.

The foundation for the synthesis of N-arylanthranilic acids was laid in the early 20th century through the pioneering work of Fritz Ullmann and Irma Goldberg. The Ullmann condensation , first reported by Ullmann, involves the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol.[1] A significant advancement for the synthesis of N-arylanthranilic acids was the Goldberg reaction , a modification of the Ullmann condensation, which specifically describes the copper-catalyzed reaction of an o-chlorobenzoic acid with an aniline.[1]

These early methods, though groundbreaking, were often hampered by harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper, leading to moderate yields and the formation of tars.[2] The development of 'fenamic acids', a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-phenylanthranilic acid, in the mid-20th century spurred further interest and refinement of these synthetic routes. Mefenamic acid, for instance, is synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline.

The application of these classical methods to heterocyclic systems, such as the pyridine nucleus of nicotinic acid, led to the synthesis of this compound and its derivatives. These compounds have since become important intermediates in the development of various pharmaceuticals.

Synthesis Methods

The synthesis of this compound has evolved significantly, moving from the classical, often harsh, Ullmann-type reactions to more efficient and environmentally friendly modern techniques.

Classical Method: The Ullmann Condensation

The traditional synthesis of this compound involves the Ullmann condensation of 2-chloronicotinic acid with aniline, typically in the presence of a copper catalyst and a base at high temperatures.[2]

Reaction Scheme:

While historically significant, this method suffers from several drawbacks, including the need for high temperatures, long reaction times, the use of stoichiometric amounts of copper, and often results in modest yields and difficult purification due to tar formation.[2]

Modern Synthetic Approaches

In recent years, a focus on green chemistry has driven the development of more sustainable methods for the synthesis of this compound and its derivatives. These methods aim to reduce or eliminate the use of hazardous solvents and catalysts, shorten reaction times, and improve yields.

An environmentally friendly approach involves the direct reaction of 2-chloronicotinic acid with aniline derivatives under solvent-free conditions.[3] This method is operationally simple and often provides good to excellent yields in a significantly shorter reaction time compared to the classical Ullmann condensation.[3][4]

The use of boric acid as a mild and inexpensive catalyst offers another green alternative for the synthesis of this compound derivatives.[5] This method can also be performed under solvent-free conditions, providing high yields and a straightforward workup.[5] The proposed mechanism involves the activation of 2-chloronicotinic acid by boric acid, facilitating the nucleophilic attack of the aniline.[5]

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The microwave-assisted synthesis of this compound derivatives from 2-chloronicotinic acid and various amines has been shown to proceed rapidly, often with high yields. This technique significantly reduces reaction times compared to conventional heating methods.

Data Presentation

The following tables summarize quantitative data for various methods of synthesizing this compound and its derivatives, allowing for a clear comparison of their efficiency.

Table 1: Comparison of Synthesis Methods for this compound Derivatives

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ullmann Condensation | Copper | Xylene, DMF, etc. | 140-150 | 24 h | Variable (often low to moderate) | [2] |

| Solvent-Free | None | None | 120 | 15-120 min | Good to Excellent | [3][4] |

| Boric Acid-Catalyzed | H₃BO₃ | None | 120 | 45 min (for Flunixin) | Excellent | [5] |

| Microwave-Assisted | None | Water | 200 | 2 h | High |

Table 2: Yields of 2-Arylaminonicotinic Acids via Solvent-Free Synthesis

| Aniline Derivative | Product | Time (min) | Yield (%) | Reference |

| Aniline | This compound | 15 | 95 | [4] |

| 4-Methylaniline | 2-(p-Tolylamino)nicotinic acid | 20 | 98 | [4] |

| 4-Methoxyaniline | 2-(4-Methoxyphenylamino)nicotinic acid | 25 | 96 | [4] |

| 4-Chloroaniline | 2-(4-Chlorophenylamino)nicotinic acid | 60 | 90 | [4] |

| 2-Chloroaniline | 2-(2-Chlorophenylamino)nicotinic acid | 90 | 85 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic procedures discussed.

General Procedure for Solvent-Free Synthesis of 2-Arylaminonicotinic Acids[4]

-

A mixture of 2-chloronicotinic acid (1.0 mmol) and the corresponding aromatic amine (1.5 mmol) is placed in a reaction vessel.

-

The mixture is heated at 120 °C under solvent-free conditions for the time specified in Table 2.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is then washed with an appropriate solvent (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure 2-arylaminonicotinic acid.

General Procedure for Boric Acid-Catalyzed Synthesis of 2-(Arylamino)nicotinic Acid Derivatives[5]

-

A mixture of 2-chloronicotinic acid (1 mmol), the aniline derivative (2 mmol), and boric acid (20 mg, 30 mol%) is heated at 120 °C under solvent-free conditions.

-

The reaction is stirred at this temperature for the appropriate time (e.g., 45 minutes for the synthesis of flunixin).

-

After completion, the reaction mixture is cooled to room temperature.

-

The product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Mechanism of Action: COX Inhibition

Many this compound derivatives, such as niflumic acid and flunixin, are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[5] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6]

The following diagram illustrates the prostaglandin biosynthesis pathway and the inhibitory action of this compound derivatives on COX-2.

Figure 1. Prostaglandin synthesis pathway and COX-2 inhibition.

The diagram illustrates how inflammatory stimuli lead to the upregulation of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins that cause inflammation. This compound derivatives act as inhibitors of COX-2, thereby blocking this pathway and reducing inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2-Anilinonicotinic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-anilinonicotinic acid, a scaffold reminiscent of the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of these analogs, moving beyond their traditional anti-inflammatory roles to explore their utility in oncology, infectious diseases, and cardiovascular medicine. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound framework.

Introduction: The Expanding Therapeutic Landscape of this compound Analogs

The this compound core structure has proven to be a privileged scaffold in medicinal chemistry. Initially explored for its anti-inflammatory properties, attributed to the inhibition of cyclooxygenase (COX) enzymes, recent research has unveiled a wider array of molecular targets. This guide will systematically explore these targets, presenting the scientific evidence that underpins the therapeutic potential of this compound analogs in diverse disease areas.

Anti-Inflammatory and Analgesic Potential: Cyclooxygenase (COX) Inhibition

The foundational therapeutic application of this compound analogs lies in their ability to modulate the inflammatory response through the inhibition of cyclooxygenase (COX) enzymes. Niflumic acid, a notable member of this class, is known to inhibit both COX-1 and COX-2, which are pivotal enzymes in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2]

Quantitative Data: COX Inhibition

The inhibitory potency of this compound analogs against COX enzymes is a critical determinant of their therapeutic efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Compound | Target | IC50 | Reference |

| Niflumic Acid | COX-2 | 100 nM | [3] |

Signaling Pathway: Prostaglandin Biosynthesis

The anti-inflammatory action of these analogs stems from their interference with the arachidonic acid cascade. By blocking COX enzymes, they prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

Caption: Inhibition of COX enzymes by this compound analogs blocks prostaglandin synthesis.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Objective: To measure the IC50 values of this compound analogs against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (this compound analogs)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection reagent (e.g., a colorimetric probe for prostaglandin production)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., a strong acid).

-

Add the detection reagent and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Applications

Recent investigations have highlighted the potential of this compound analogs in oncology, with several distinct mechanisms of action being identified.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

In the hypoxic microenvironment of solid tumors, the transcription factor HIF-1α is a master regulator of tumor survival and angiogenesis. Certain 2-aminoisonicotinic acid derivatives have demonstrated the ability to inhibit HIF-1α activity.

| Compound | Assay | IC50 |

| 2-aminoisonicotinic acid derivative 1 | Hypoxia Response Element (HRE) reporter gene assay | 8.7 nM |

| 2-aminoisonicotinic acid derivative 2 | Hypoxia Response Element (HRE) reporter gene assay | 48.1 nM |

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival.[4][5][6]

Caption: HIF-1α is degraded under normoxia and active under hypoxia, a process targeted by some analogs.

Objective: To screen for inhibitors of HIF-1α transcriptional activity.

Materials:

-

Cancer cell line stably transfected with a luciferase reporter plasmid containing multiple copies of the HRE.

-

Cell culture medium and supplements.

-

Test compounds.

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HRE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds.

-

Induce hypoxia by placing the plate in a hypoxia chamber (e.g., 1% O2) or by adding a chemical inducer for a specified duration (e.g., 16-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay).

-

Calculate the percentage of inhibition of HIF-1α activity for each compound concentration and determine the IC50 value.

Tubulin Polymerization Inhibition

Certain 2-anilino triazolopyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. This mechanism is shared by established anticancer drugs like colchicine and the vinca alkaloids.

| Compound | Assay | IC50 | Reference |

| p-toluidino derivative 3d | Tubulin Polymerization | 0.45 µM | [7] |

| CA-4 (Combretastatin A-4) | Tubulin Polymerization | ~1 µM | [8] |

Note: The antiproliferative IC50 values for compound 3d against various cancer cell lines are in the nanomolar range (30-43 nM).[7][8]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[9][10][11] Inhibitors of tubulin polymerization disrupt this dynamic equilibrium, leading to mitotic arrest and subsequent apoptosis.[12][13][14]

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.

Objective: To assess the effect of 2-anilino triazolopyrimidine derivatives on the polymerization of purified tubulin.[12][15][16][17]

Materials:

-

Purified tubulin (>99%)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Test compounds

-

Temperature-controlled spectrophotometer or fluorometer

-

96-well plates

Procedure:

-

Prepare solutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

On ice, add the polymerization buffer, GTP, and the test compound to the wells of a 96-well plate.

-

Add the purified tubulin to each well to a final concentration of, for example, 2 mg/mL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode. An increase in absorbance indicates microtubule formation.

-

Alternatively, a fluorescence-based assay can be used with a fluorescent reporter that binds to polymerized tubulin.[18]

-

Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin assembly.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[19][20][21][22] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, a mechanism exploited by the classical chemotherapeutic agent methotrexate.[21][23]

The folate cycle is central to cellular proliferation.[24][25][26][27][28] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted to various one-carbon donors required for the synthesis of purines and thymidylate, the building blocks of DNA.

Caption: Inhibition of DHFR by this compound analogs disrupts folate metabolism and DNA synthesis.

Objective: To determine the inhibitory effect of this compound analogs on DHFR enzyme activity.[29][30][31][32]

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Test compounds

-

UV-transparent 96-well plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a UV-transparent 96-well plate, add the assay buffer, DHFR enzyme, and the test compound.

-

Add NADPH to the wells.

-

Initiate the reaction by adding DHF.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.

Antihypertensive Activity: Angiotensin II Receptor Antagonism

Certain 2-(alkylamino)nicotinic acid analogs have been identified as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.

Signaling Pathway: Angiotensin II Receptor Signaling

Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT1 receptor, a G-protein coupled receptor.[33][34][35][36][37] This binding triggers a signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure.

Caption: Antagonism of the AT1 receptor by this compound analogs blocks the hypertensive effects of angiotensin II.

Experimental Protocol: Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-(alkylamino)nicotinic acid analogs to the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radiolabeled angiotensin II (e.g., [125I]-Angiotensin II).

-

Test compounds.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a reaction tube, incubate the cell membranes with the radiolabeled angiotensin II and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Perform a competition binding analysis to determine the IC50 of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Antifungal Activity: Inhibition of Glycosylphosphatidylinositol (GPI) Biosynthesis

Novel 2-aminonicotinamide derivatives have shown potent antifungal activity, particularly against Candida albicans, by targeting the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are essential for attaching certain proteins to the fungal cell surface.

Quantitative Data: Antifungal Activity

| Compound | Organism | MIC80 (µg/mL) |

| 11g | Candida albicans | 0.0313 |

| 11h | Candida albicans | 0.0313 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a 2-aminonicotinamide derivative that inhibits the growth of a specific fungus.[38][39][40][41][42]

Materials:

-

Fungal strain (e.g., Candida albicans).

-

Growth medium (e.g., RPMI-1640).

-

Test compounds.

-

96-well microplate.

-

Incubator.

-

Microplate reader.

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

-

Inoculate each well with the fungal suspension.

-

Include a positive control (fungus with no drug) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant reduction in growth (e.g., 80% inhibition, MIC80) compared to the positive control.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. While their role as COX inhibitors is well-established, the discovery of their activity against targets such as HIF-1α, tubulin, DHFR, the angiotensin II receptor, and fungal GPI biosynthesis opens up exciting new avenues for drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future research should focus on optimizing the potency and selectivity of these analogs for their respective targets, as well as conducting in vivo studies to validate their efficacy and safety in relevant disease models. The continued investigation of this compound derivatives holds significant promise for addressing unmet medical needs in inflammation, cancer, cardiovascular disease, and infectious diseases.

References

- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 11. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. abscience.com.tw [abscience.com.tw]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 19. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 21. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 22. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. medlink.com [medlink.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

- 29. assaygenie.com [assaygenie.com]

- 30. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 34. journals.physiology.org [journals.physiology.org]

- 35. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. journals.physiology.org [journals.physiology.org]

- 37. ahajournals.org [ahajournals.org]

- 38. bio-protocol.org [bio-protocol.org]

- 39. benchchem.com [benchchem.com]

- 40. benchchem.com [benchchem.com]

- 41. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 42. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Precursors and Starting Materials for 2-Anilinonicotinic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the precursors and starting materials used in the synthesis of 2-anilinonicotinic acid, a key structural motif in various pharmacologically active compounds. The following sections detail the primary synthetic routes, precursor synthesis, quantitative data from various methodologies, and step-by-step experimental protocols.

Primary Synthetic Routes to this compound

The most prevalent and direct method for the synthesis of this compound and its derivatives is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and aniline or its substituted counterparts. This transformation can be achieved through several catalytic and non-catalytic methods, including the Ullmann condensation, Buchwald-Hartwig amination, and catalyst-free approaches.

Catalyst- and Solvent-Free Synthesis

A green and efficient method for the synthesis of this compound derivatives involves the direct reaction of 2-chloronicotinic acid with various primary aromatic amines without the use of a catalyst or solvent.[1][2] This method is noted for its operational simplicity, short reaction times, and high yields.[1][2] The reaction is typically carried out by heating a mixture of the two starting materials.

Boric Acid Catalyzed Solvent-Free Synthesis

An improved solvent-free method utilizes boric acid as a mild and inexpensive catalyst.[3] This approach offers excellent yields and short reaction times, making it an attractive option for the synthesis of this compound derivatives, including the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[3] The catalytic cycle is believed to involve the activation of the 2-chloronicotinic acid through the formation of a pyridinium salt with the acid catalyst, making the pyridine ring more susceptible to nucleophilic attack.[3]

Ullmann Condensation